molecular formula C14H18N2O4S B14272703 Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate CAS No. 126826-56-0

Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate

Cat. No.: B14272703
CAS No.: 126826-56-0
M. Wt: 310.37 g/mol
InChI Key: MGQOEFFHPBKNKJ-SQFISAMPSA-N
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Description

Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a pyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the benzoate ester: This can be achieved through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonation of the benzoate ester using a sulfonyl chloride reagent under basic conditions.

    Formation of the pyrrolidinylidene moiety: The final step involves the reaction of the sulfonylated benzoate with 1-ethyl-2-pyrrolidinylideneamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The pyrrolidinylidene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the sulfonyl and pyrrolidinylidene groups.

    Methyl 4-sulfamoylbenzoate: Contains a sulfonamide group instead of the sulfonyl group.

    Methyl 4-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring but lacks the sulfonyl group.

Uniqueness

Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyrrolidinylidene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

126826-56-0

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

methyl 4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylbenzoate

InChI

InChI=1S/C14H18N2O4S/c1-3-16-10-4-5-13(16)15-21(18,19)12-8-6-11(7-9-12)14(17)20-2/h6-9H,3-5,10H2,1-2H3/b15-13-

InChI Key

MGQOEFFHPBKNKJ-SQFISAMPSA-N

Isomeric SMILES

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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